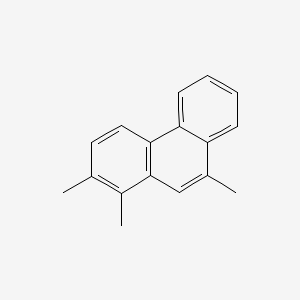
1,2,9-Trimethylphenanthrene
Übersicht
Beschreibung
1,2,9-Trimethylphenanthrene is a chemical compound with the molecular formula C17H16 . It is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings .
Synthesis Analysis
The synthesis of alkylated phenanthrenes, such as 1,2,9-Trimethylphenanthrene, involves complex chemical processes . These processes often involve electrophilic aromatic substitution using a tethered cyclohexanol group . The chemical route for the project was a general regiospecific route to produce alkylated phenanthrenes .Molecular Structure Analysis
The molecular structure of 1,2,9-Trimethylphenanthrene consists of 17 carbon atoms and 16 hydrogen atoms . The average mass is 220.309 Da and the monoisotopic mass is 220.125198 Da .Wissenschaftliche Forschungsanwendungen
Geochemical Applications in Hydrocarbon Analysis :
- Budzinski et al. (1993) demonstrated the use of thermodynamic data of alkylated phenanthrenes, including trimethylphenanthrenes, in predicting the synthesis work of standards likely present in natural samples. This approach aids in understanding the maturity and origin of hydrocarbons (Budzinski et al., 1993).
- In a study by Armstroff et al. (2006), the distribution of alkylphenanthrenes, including 1,2,8-Trimethylphenanthrene, was analyzed in coal and sediment samples. This research provides insights into the geochemical history and biological markers in terrestrial organic matter (Armstroff et al., 2006).
Analytical Methodologies in Organic Geochemistry :
- Budzinski et al. (1992) investigated the gas chromatographic retention behavior of alkylated phenanthrenes, including trimethylphenanthrenes, on a liquid crystalline phase. Their findings are crucial for identifying these compounds in natural samples like crude oils and rock extracts (Budzinski et al., 1992).
- The study by Budzinski et al. (1995) on the distributions of methylphenanthrene, dimethylphenanthrene, and trimethylphenanthrene in crude oils and rock extracts emphasizes their potential as maturity and origin indicators. The research demonstrated the use of multivariate data analysis for extracting origin/maturity information (Budzinski et al., 1995).
Chemical Synthesis and Modification :
- Marcinow et al. (1989) explored the use of a trimethylsilyl substituent to control regiochemistry in the reduction and alkylation of aromatic compounds, including phenanthrenes. This approach has implications in synthetic organic chemistry (Marcinow et al., 1989).
Biological Activities and Applications :
- Research on biphenanthrenes from Bletilla striata, as reported by Qian et al. (2015), demonstrates the potential antibacterial activities of these compounds, which could be related to trimethylphenanthrenes (Qian et al., 2015).
- A study by Kovács et al. (2008) surveyed various phenanthrene compounds, including methylated derivatives, for their cytotoxic, antimicrobial, and other biological activities. This review provides a comprehensive overview of the biological relevance of phenanthrenes (Kovács et al., 2008).
Environmental and Health Implications :
- Zhang et al. (2020) conducted a study on the interaction between human serum albumin and 9-Hydroxyphenanthrene, highlighting the potential health hazards of phenanthrene metabolites (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
1,2,9-trimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16/c1-11-8-9-16-15-7-5-4-6-14(15)12(2)10-17(16)13(11)3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCDBQYZBIMHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3C(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699632 | |
| Record name | 1,2,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,9-Trimethylphenanthrene | |
CAS RN |
146448-88-6 | |
| Record name | 1,2,9-Trimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20699632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



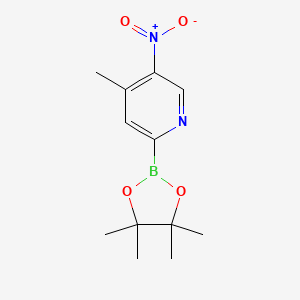
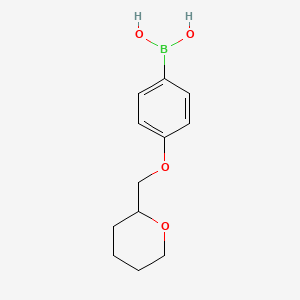
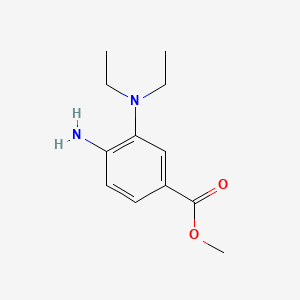

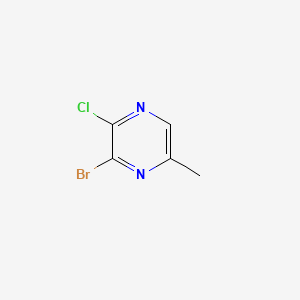
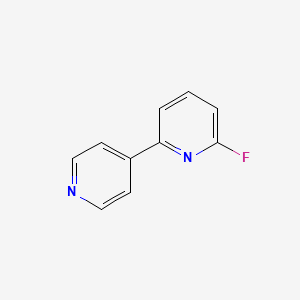
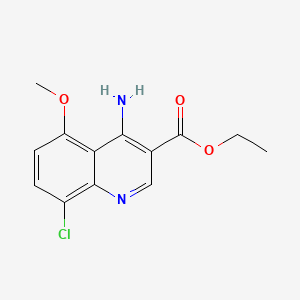
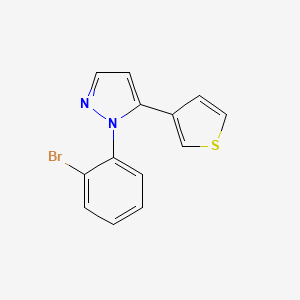
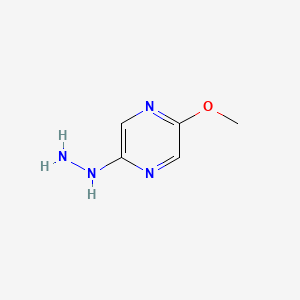
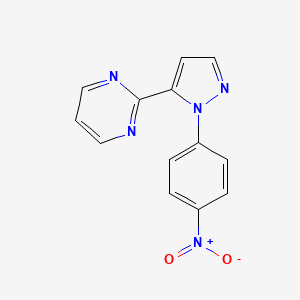
![7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B582588.png)
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)
![N~1~-[(6S,10S)-6-Ethyl-2-{[(4-fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-6,7,9,10-tetrahydro-4H-pyrimido[1,2-d][1,4]oxazepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B582591.png)
![Pyrrolo[1,2-b]pyridazin-4-ylamine](/img/structure/B582593.png)